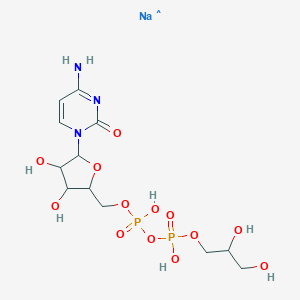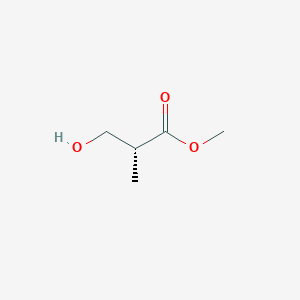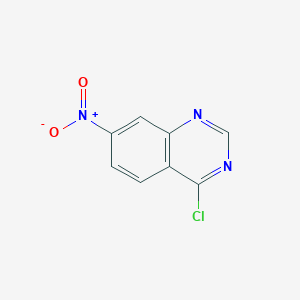
4-Chloro-7-nitroquinazoline
Vue d'ensemble
Description
4-Chloro-7-nitroquinazoline is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le cancer : Inhibiteurs de la tyrosine kinase
4-Chloro-7-nitroquinazoline : est un intermédiaire clé dans la synthèse de dérivés de la quinazoline qui sont de puissants inhibiteurs de la tyrosine kinase (TKI) . Ces composés, notamment l'afatinib et l'erlotinib, sont utilisés dans les thérapies anticancéreuses ciblées pour traiter divers types de cancers en inhibant le récepteur du facteur de croissance épidermique (EGFR) et le récepteur 2 du facteur de croissance épidermique humain (HER2) .
Agents antimicrobiens et antiviraux
Le squelette de la quinazoline est présent dans des composés ayant des propriétés antimicrobiennes et antivirales significatives. La modification structurale de la This compound peut conduire au développement de nouveaux médicaments qui combattent les souches résistantes de bactéries et de virus .
Réactions de couplage croisé catalysées par les métaux
En chimie organique, la This compound sert d'intermédiaire de synthèse polyvalent pour les réactions de couplage croisé catalysées par les métaux. Ces réactions sont cruciales pour créer de nouveaux dérivés polysubstitués avec des applications potentielles dans les produits pharmaceutiques et la science des matériaux .
Inhibition de l'angiogenèse
Des dérivés de la This compound sont en cours d'investigation pour leur rôle d'inhibiteurs de l'angiogenèse. Ces composés pourraient jouer un rôle essentiel dans le traitement des maladies où l'inhibition de la formation de vaisseaux sanguins est bénéfique, comme dans certains types de cancer .
Antagonisme du récepteur de la ghréline
La manipulation structurale de la This compound a conduit à la création d'antagonistes du récepteur de la ghréline. Ces antagonistes ont des applications thérapeutiques potentielles dans le traitement des troubles métaboliques et de l'obésité en modulant l'appétit .
Antagonisme du récepteur de la vasopressine
De même, les dérivés de la This compound ont été trouvés pour agir comme antagonistes du récepteur V1b de la vasopressine. Ces composés pourraient être utilisés dans la prise en charge des troubles psychiatriques tels que la dépression et l'anxiété .
Inhibition de l'Aurora A kinase
Le composé est également un précurseur dans la synthèse d'inhibiteurs sélectifs de l'Aurora A kinase, une enzyme impliquée dans la régulation de la mitose. Les inhibiteurs ciblant l'Aurora A kinase sont des agents prometteurs en thérapie anticancéreuse .
Synthèse de médicaments antitumoraux
This compound : est couramment trouvée dans le processus de synthèse de nombreux médicaments antitumoraux. Ses dérivés sont en cours d'exploration pour leur efficacité dans le traitement de divers cancers, soulignant son importance en chimie médicinale .
Mécanisme D'action
Target of Action
4-Chloro-7-nitroquinazoline is a derivative of quinazoline, a class of compounds known for their anticancer properties . Quinazolines, including this compound, primarily target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
The mode of action of this compound involves its interaction with tyrosine kinases. As a tyrosine kinase inhibitor, it binds to these enzymes and blocks their activity . This inhibition prevents the transfer of phosphate groups to proteins, disrupting the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells, which rely heavily on these pathways for their uncontrolled growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR (epidermal growth factor receptor) signaling pathway . EGFR is a type of tyrosine kinase that, when activated, can trigger a cascade of events promoting cell proliferation, migration, and angiogenesis . By inhibiting EGFR, this compound can disrupt this cascade, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By blocking the activity of tyrosine kinases, it disrupts the signaling pathways that cancer cells rely on for their growth and survival . This can lead to the death of cancer cells and a reduction in tumor size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability . .
Propriétés
IUPAC Name |
4-chloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYXZEVXWXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356732 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-17-9 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper "215. The chemistry of simple heterocyclic systems. Part II. Condensations of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines"?
A1: This research investigates the reactions of this compound with various amines. [] The study focuses on understanding the condensation reactions of this compound and characterizing the resulting products. This research provides insights into the reactivity of this compound and its potential use as a building block for synthesizing more complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



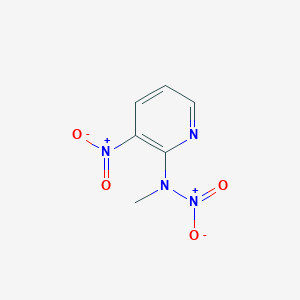
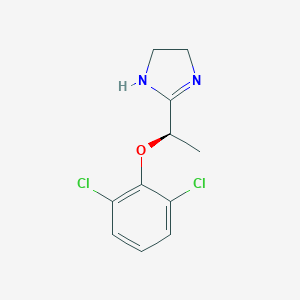
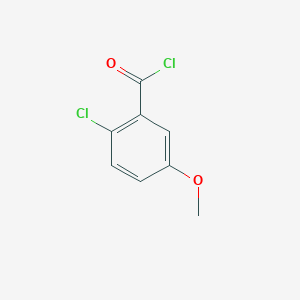


![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)

